molecular formula C13H9FN2O2 B1298519 (4-Fluorophenyl)(3-nitrobenzylidene)amine CAS No. 3382-80-7

(4-Fluorophenyl)(3-nitrobenzylidene)amine

Cat. No. B1298519
CAS RN: 3382-80-7
M. Wt: 244.22 g/mol
InChI Key: VEQIRTJULHMQCM-UHFFFAOYSA-N
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Description

The compound "(4-Fluorophenyl)(3-nitrobenzylidene)amine" is a molecule that can be presumed to have significant chemical and biological properties due to the presence of both a fluorophenyl and a nitrobenzylidene moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with other reactive species. For instance, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been investigated, showing that amino compounds can form fluorescent derivatives . Another study describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for the synthesis of various heterocyclic scaffolds, indicating the potential for creating complex structures from simple nitro and fluoro-containing precursors . These studies suggest that the synthesis of "(4-Fluorophenyl)(3-nitrobenzylidene)amine" would likely involve the condensation of an appropriate amine with a nitrobenzylidene derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis, FT-IR, and UV-visible spectroscopy . These techniques provide detailed information about the bonding and geometry of the molecules. The solvatochromic behavior observed in the UV region for some compounds suggests that "(4-Fluorophenyl)(3-nitrobenzylidene)amine" may also exhibit interesting optical properties due to its molecular structure .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied extensively. For example, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines suggests that reactions involving nitrobenzylidene derivatives can proceed through highly ordered transition states, which could also be relevant for the reactions of "(4-Fluorophenyl)(3-nitrobenzylidene)amine" . Additionally, the reaction of amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene indicates that nucleophilic attack on carbon-carbon double bonds is possible, which could be a reaction pathway for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure. The fluorogenic nature of some amines suggests that "(4-Fluorophenyl)(3-nitrobenzylidene)amine" might also serve as a fluorogenic agent, potentially useful in biochemical assays . The nonlinear optical properties of similar compounds imply that the compound of interest may also exhibit such properties, which could be valuable in the development of optical materials .

Scientific Research Applications

Antifungal and Nitrification Inhibition

A study by Aggarwal et al. (2009) explored the use of various substituted Schiff bases, including (4-fluorophenyl)(3-nitrobenzylidene)amine, for antifungal activity and nitrification inhibition. This compound demonstrated significant antifungal properties against pathogenic fungi like Sclerotium rolfsii and Rhizoctonia bataticola, as well as a notable capacity for nitrification inhibition. The efficacy was evident from the effective dose 50 (ED50) and nitrification inhibition (NI) percentages reported in the study (Aggarwal, Kumar, Dureja, & Rawat, 2009).

Synthesis and DNA/Protein Binding

Mukhopadhyay et al. (2015) conducted a study involving the synthesis of Schiff base ligands, including derivatives similar to (4-fluorophenyl)(3-nitrobenzylidene)amine. They explored the interaction of these compounds with DNA and proteins, finding efficient binding to calf thymus DNA and bovine serum albumin. The study contributes to understanding the potential of these compounds in biomedical applications, particularly in DNA and protein interaction studies (Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal, & Pandey, 2015).

Electrochemical Applications

Breton and Bélanger (2008) investigated the electrochemical functionalization of glassy carbon electrodes using aryl groups containing an aliphatic amine, including structures akin to (4-fluorophenyl)(3-nitrobenzylidene)amine. This study suggests potential applications in modifying electrode surfaces for various electrochemical processes and sensor development (Breton & Bélanger, 2008).

Photopatterns in Polymer Chemistry

Zhao and Théato (2013) explored the use of copolymers featuring units similar to (4-fluorophenyl)(3-nitrobenzylidene)amine. Their research demonstrated the ability of these copolymers to create reactive photopatterns upon UV irradiation, highlighting potential applications in the field of polymer chemistry and material science (Zhao & Théato, 2013).

Nonlinear Optical Properties

Karakas et al. (2005) studied compounds including N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, which are structurally related to (4-fluorophenyl)(3-nitrobenzylidene)amine. They found these compounds have significant nonlinear optical (NLO) properties and good transparency in the visible region, suggesting their utility in optical applications and materials science (Karakas, Elmali, Unver, & Svoboda, 2005).

Safety And Hazards

“(4-Fluorophenyl)(3-nitrobenzylidene)amine” is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . For more detailed safety information, it’s recommended to refer to the MSDS provided by the manufacturer .

properties

IUPAC Name

N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQIRTJULHMQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359461
Record name (4-fluorophenyl)(3-nitrobenzylidene)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(3-nitrobenzylidene)amine

CAS RN

3382-80-7
Record name (4-fluorophenyl)(3-nitrobenzylidene)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Aggarwal, R Kumar, P Dureja… - Journal of agricultural …, 2009 - ACS Publications
A number of substituted Schiff bases were synthesized and characterized by 1 H NMR and mass spectrometry. These compounds were screened for antifungal activity in vitro against …
Number of citations: 93 pubs.acs.org
A Nisha, K Rajesh, D Prem, DS Rawat - Journal of Agricultural and …, 2009 - cabdirect.org
A number of substituted Schiff bases were synthesized and characterized by 1 H NMR and mass spectrometry. These compounds were screened for antifungal activity in vitro against …
Number of citations: 2 www.cabdirect.org
P Mondal, R Kumar - Pesticide Research Journal, 2016 - indianjournals.com
Nitrifying bacteria (family nitrobacteraceae) convert reduced nitrogenous compounds (primarily ammonia) to nitrite and nitrate, resulting in low nitrogen use efficiency of nitrogenous …
Number of citations: 5 www.indianjournals.com

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